

# Cloperidone clinical relevance CYP2C9 inhibition

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## Compound Focus: Cloperidone

CAS No.: 525-26-8

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## Comparative Data on CYP2C9 Inhibition

The table below summarizes the inhibitory data for **cloperidone** and other compounds identified in the same study [1] [2].

Drug Name	Inhibition Category	Reported IC <sub>50</sub> Value	Experimental Context
Cloperidone	Strong inhibitor	17.7 µM [1] [3]	<i>In vitro</i> testing following machine learning prediction [1]
Vatalanib	Strong inhibitor	0.067 µM [1]	<i>In vitro</i> testing following machine learning prediction [1]
Piriqualone	Strong inhibitor	<18 µM [1]	<i>In vitro</i> testing following machine learning prediction [1]
Ticagrelor	Strong inhibitor	<18 µM [1]	<i>In vitro</i> testing following machine learning prediction [1]
Sertindole	Moderate inhibitor	40-85 µM [1]	<i>In vitro</i> testing following machine learning prediction [1]

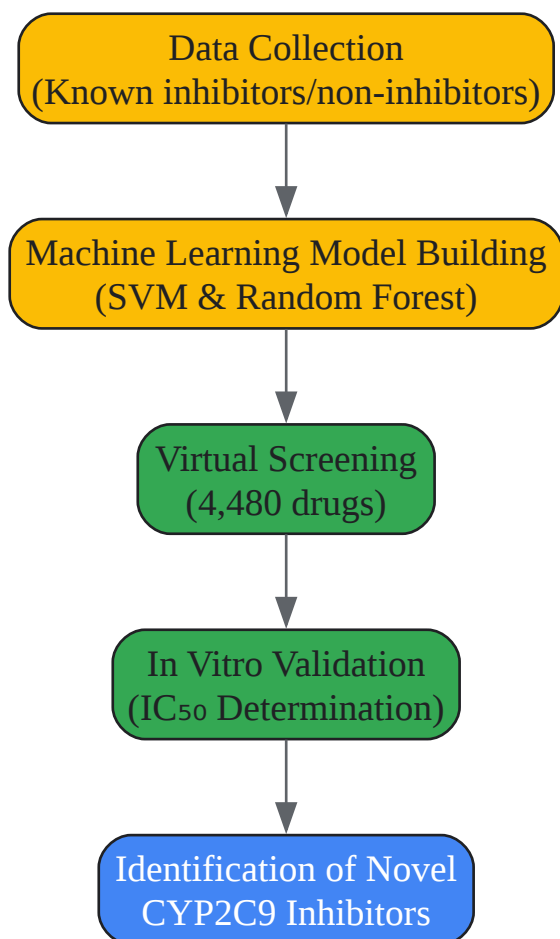
Drug Name	Inhibition Category	Reported IC <sub>50</sub> Value	Experimental Context
Asapirant	Moderate inhibitor	40-85 μM [1]	<i>In vitro</i> testing following machine learning prediction [1]
Duvelisib	Moderate inhibitor	40-85 μM [1]	<i>In vitro</i> testing following machine learning prediction [1]
Dasatinib	Moderate inhibitor	40-85 μM [1]	<i>In vitro</i> testing following machine learning prediction [1]

## Detailed Experimental Methodology

The data in the table above was generated through the following integrated experimental protocol [1]:

- **1. Machine Learning Prediction:** Researchers built **Support Vector Machine (SVM) and Random Forest (RF) classification models**. These models were trained on known CYP2C9 inhibitors and non-inhibitors from databases like ChEMBL and PubChem. The models integrated both **ligand-based descriptors** (170 physicochemical molecular descriptors) and **structure-based descriptors** (computed protein-ligand interaction energies from docking into 7 representative CYP2C9 protein structures) to achieve a prediction accuracy of approximately 80% [1].
- **2. Virtual Screening:** The trained machine learning models were used to screen a library of 4,480 experimental and approved drugs to identify potential inhibitors [1].
- **3. In Vitro Validation:**
  - **Enzyme Source:** The inhibition assays were conducted using **recombinant CYP2C9 enzymes** [1].
  - **Probe Substrate:** The specific probe substrate used in these assays is not detailed in the available summary, but the formation of specific metabolites for abemaciclib, **cloperidone**, vatalanib, and tarafenacin was characterized, confirming CYP2C9 activity [1] [2].
  - **IC<sub>50</sub> Determination:** The concentration of the drug required to inhibit 50% of CYP2C9 enzyme activity (IC<sub>50</sub>) was determined experimentally. The results classified drugs with IC<sub>50</sub> values below 18 μM as "strong inhibitors" and those with IC<sub>50</sub> values between 40 and 85 μM as "moderate inhibitors" [1].

The following diagram illustrates this integrated workflow from model development to experimental verification [1]:



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## Research Context and Limitations

- **Novel Findings:** The study presents the **first identification** of **cloperidone**, vatalanib, piriqualone, and ticagrelor as CYP2C9 inhibitors [1]. This information is new and was uncovered through their novel methodology.
- **Preclinical Data:** The provided IC<sub>50</sub> values are from *in vitro* (test tube) experiments. The **clinical relevance and the magnitude of drug-drug interactions** in humans that may result from co-administering **cloperidone** with CYP2C9 substrates (e.g., S-warfarin, phenytoin, tolbutamide [4]) require further clinical investigation [1].
- **Comparative Context:** This specific study does not directly compare **cloperidone's** potency against classic, well-known CYP2C9 inhibitors used in clinical practice or research (e.g., sulfaphenazole, fluconazole [4]). Therefore, its relative strength cannot be fully benchmarked from this data alone.

## Key Takeaways for Researchers

- **Integrated Approach:** This research demonstrates the power of combining **machine learning with structural biology and experimental validation** to identify new drug-enzyme interactions, which could help prioritize compounds in drug discovery pipelines [1] [5].
- **Potential for DDI:** The identification of **cloperidone** as a strong CYP2C9 inhibitor *in vitro* signals a potential for drug-drug interactions. If your research or development work involves **cloperidone** or similar compounds, investigating interactions with CYP2C9 substrates is a necessary next step.
- **Data Gap:** A comprehensive comparison guide would require data from studies that include a wider panel of established inhibitors, which is not available in the current search results. Consulting specialized drug interaction databases or the FDA's table of substrates, inhibitors, and inducers would provide this broader context [4].

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